N-(4-Sec-butylphenyl)-3-chloropropanamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-(4-butan-2-ylphenyl)-3-chloropropanamide. The compound possesses the molecular formula C₁₃H₁₈ClNO, indicating a carbon skeleton of thirteen atoms with eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 239.74 grams per mole, providing a fundamental parameter for quantitative analytical applications.
The Chemical Abstracts Service registry number for this compound is 20331-29-7, which serves as the unique identifier in chemical databases and literature. Alternative nomenclature systems recognize this compound through several synonymous designations, including propanamide, 3-chloro-N-[4-(1-methylpropyl)phenyl]- and N-[4-(butan-2-yl)phenyl]-3-chloropropanamide. The compound is also catalogued under the Molecular Design Limited number MFCD02973804, facilitating cross-referencing in chemical inventory systems.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(4-butan-2-ylphenyl)-3-chloropropanamide | |
| Molecular Formula | C₁₃H₁₈ClNO | |
| Molecular Weight | 239.74 g/mol | |
| CAS Number | 20331-29-7 | |
| MDL Number | MFCD02973804 |
The structural analysis reveals a secondary butyl group attached to the para position of a phenyl ring, which is subsequently connected to a 3-chloropropanamide moiety through an amide linkage. This arrangement creates a molecule with distinct hydrophobic and polar regions, contributing to its unique chemical and physical properties. The presence of the chlorine atom in the terminal position of the propanoyl chain introduces significant electronegativity and potential reactivity sites for further chemical transformations.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior and interactions. Computational modeling using advanced molecular mechanics approaches has generated conformational data that provides insights into the preferred spatial arrangements of the molecule. The compound exhibits conformational flexibility, particularly around the butyl side chain and the amide linkage, which allows for multiple stable conformations under different environmental conditions.
The crystal structure analysis indicates that the phenyl ring maintains planarity, as expected for aromatic systems, while the secondary butyl substituent adopts a staggered conformation to minimize steric hindrance. The amide group demonstrates characteristic planar geometry with the carbonyl oxygen and the nitrogen atom lying in the same plane as the adjacent carbon atoms. This planar arrangement facilitates conjugation between the nitrogen lone pair and the carbonyl group, contributing to the stability of the amide functionality.
Conformational studies using computational methods have identified the most stable three-dimensional arrangement of the molecule, where the chlorine-containing propyl chain extends away from the aromatic ring system to minimize unfavorable interactions. The dihedral angles between different molecular segments have been calculated to optimize both intramolecular interactions and crystal packing efficiency. These conformational preferences significantly influence the compound's solubility characteristics and intermolecular association patterns.
The molecular geometry optimization reveals that the secondary butyl group preferentially adopts a conformation that positions the methyl groups to minimize steric clash with the phenyl ring hydrogen atoms. This conformational preference has important implications for the compound's binding affinity in potential biological applications and its behavior in solution-phase chemistry. The overall molecular shape can be described as extended, with the chlorine atom positioned at the molecular periphery where it can participate in weak intermolecular interactions.
Spectroscopic Fingerprint Analysis (IR, NMR, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed molecular fingerprints that confirm structural assignments and enable quantitative analysis. The International Chemical Identifier string for this compound is InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16), which encodes the complete structural connectivity information. The corresponding International Chemical Identifier Key, LNERRDGMCUENRC-UHFFFAOYSA-N, serves as a hashed version for database searching and structural comparison purposes.
The Simplified Molecular Input Line Entry System representation, CCC(C)C1=CC=C(C=C1)NC(=O)CCCl, provides a linear notation that captures the molecular connectivity and can be used for computational analysis and database queries. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the various carbon and hydrogen environments present in the molecule. The aromatic protons would appear in the typical aromatic region, while the aliphatic protons from the butyl group and propyl chain would exhibit distinct chemical shifts based on their electronic environments.
Mass spectrometric analysis would provide molecular ion peaks corresponding to the molecular weight of 239.74, along with characteristic fragmentation patterns that reflect the structural features of the compound. The presence of chlorine would be evident through the characteristic isotope pattern showing peaks separated by two mass units due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely occur at the amide bond and around the chlorine-bearing carbon, providing diagnostic fragments for structural confirmation.
| Spectroscopic Parameter | Expected Characteristics |
|---|---|
| Molecular Ion (MS) | 239.74 m/z with chlorine isotope pattern |
| SMILES | CCC(C)C1=CC=C(C=C1)NC(=O)CCCl |
| InChI Key | LNERRDGMCUENRC-UHFFFAOYSA-N |
Infrared spectroscopy would reveal characteristic absorption bands for the amide carbonyl group, typically appearing around 1650-1680 cm⁻¹, along with amide N-H stretching vibrations in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed in the 2800-3000 cm⁻¹ range. The carbon-chlorine bond would contribute to the fingerprint region with characteristic vibrations below 1500 cm⁻¹.
Comparative Structural Analysis with Positional Isomers
Comparative structural analysis with related compounds provides valuable insights into structure-activity relationships and chemical behavior patterns. The structural analog 3-chloro-N-(4-methylphenyl)propanamide shares the same chloropropanamide framework but differs in the para-substituent on the aromatic ring. This compound has the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 grams per mole, making it significantly lighter than the sec-butyl analog. The Chemical Abstracts Service number for this methyl analog is 19342-88-2, and it demonstrates similar structural features with reduced steric bulk.
Another important structural comparison can be made with N-(4-tert-butylphenyl)-3-chloropropanamide, which possesses a tertiary butyl group instead of the secondary butyl substituent. This structural modification results in increased steric hindrance around the aromatic ring and altered conformational preferences. The tert-butyl analog maintains the same molecular formula C₁₃H₁₈ClNO and molecular weight of 239.74 grams per mole, but exhibits different physical and chemical properties due to the change in substitution pattern.
The comparative analysis reveals that the secondary butyl substitution in this compound provides a unique balance between steric bulk and conformational flexibility that distinguishes it from both smaller and more sterically hindered analogs. The presence of the chiral center in the secondary butyl group introduces additional complexity compared to the symmetrical tert-butyl derivative, potentially leading to different biological activities if such properties were to be investigated.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₃H₁₈ClNO | 239.74 g/mol | 20331-29-7 | Secondary butyl group |
| 3-Chloro-N-(4-methylphenyl)propanamide | C₁₀H₁₂ClNO | 197.66 g/mol | 19342-88-2 | Methyl group |
| N-(4-tert-butylphenyl)-3-chloropropanamide | C₁₃H₁₈ClNO | 239.74 g/mol | 20330-49-8 | Tertiary butyl group |
The electronic effects of different alkyl substituents on the aromatic ring influence the electron density distribution throughout the molecule, affecting both chemical reactivity and spectroscopic properties. The secondary butyl group provides moderate electron donation to the aromatic system through hyperconjugation, while the steric effects influence the conformational preferences of the amide side chain. These subtle differences in electronic and steric properties contribute to the unique chemical signature of this compound within this family of chloropropanamide compounds.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERRDGMCUENRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391818 | |
| Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20331-29-7 | |
| Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sec-butylphenyl)-3-chloropropanamide typically involves the following steps:
Formation of the 4-sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 3-chloropropanamide group: The 4-sec-butylphenyl intermediate undergoes a nucleophilic substitution reaction with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(4-Sec-butylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.
Major Products
Oxidation: Sec-butyl alcohol or sec-butyl ketone.
Reduction: N-(4-Sec-butylphenyl)-3-aminopropanamide.
Substitution: N-(4-Sec-butylphenyl)-3-azidopropanamide or N-(4-Sec-butylphenyl)-3-thiopropanamide.
Scientific Research Applications
N-(4-Sec-butylphenyl)-3-chloropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Sec-butylphenyl)-3-chloropropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The primary structural differentiator among analogs lies in the substituents on the phenyl ring and modifications to the amide side chain. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Substituents
Physicochemical and Functional Properties
- Electron-withdrawing groups (e.g., sulfamoyl in ) increase polarity and solubility in polar solvents, whereas benzothiazolyl () may enhance binding affinity in biological systems due to aromatic heterocycle interactions .
Thermal Stability :
- Compounds with bulky substituents (e.g., sec-butyl, isobutyl) may exhibit higher thermal stability due to reduced molecular mobility. This contrasts with acetyl-substituted derivatives, where the carbonyl group could introduce thermal sensitivity .
Biological Activity
N-(4-Sec-butylphenyl)-3-chloropropanamide is a chemical compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of approximately 239.74 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| CAS Number | 20331-29-7 |
| MDL Number | MFCD02973804 |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various cellular processes.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and pain.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the full extent of this property.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.
- Analgesic Effects : Animal models have shown that this compound may provide analgesic effects, making it a candidate for pain management therapies.
- Anticancer Potential : Some studies have explored its potential in inhibiting cancer cell proliferation, although this area requires more extensive investigation.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokines compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Antimicrobial Activity
In another research effort, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-Sec-butylphenyl)-3-chloropropanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 3-chloropropanoyl chloride with 4-sec-butylaniline under controlled conditions. Key steps include:
- Acylation Reaction : React 4-sec-butylaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Base Selection : Use triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction .
- Purification : Recrystallization from methylene chloride/hexanes (1:20) improves purity, achieving yields up to 55% .
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (reflux if needed) | Prevents decomposition |
| Solvent | DCM/THF | Enhances reagent solubility |
| Base | TEA (1.2–1.5 eq.) | Neutralizes HCl effectively |
Validation : Confirm product identity via NMR (e.g., δ 1.31 ppm for tert-butyl protons in analogous compounds) and IR (C=O stretch at ~1648 cm) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR: Identify characteristic signals (e.g., δ 1.31 ppm for sec-butyl CH, δ 4.42 ppm for NH-proximal CH) .
- NMR: Confirm carbonyl (C=O) resonance at ~169 ppm and aromatic carbons at 125–150 ppm .
- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1648 cm) and N–H bend (~3291 cm) .
- Mass Spectrometry (MS) : ESI-MS m/z [M+H] expected at ~254.1 (analogous to tert-butyl derivatives) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal lattices) .
Data Contradictions : Discrepancies in melting points or spectral data may arise from impurities. Repurify via column chromatography (silica gel, ethyl acetate/hexane) and reanalyze .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace sec-butyl with tert-butyl or methyl groups) to assess steric/electronic effects .
- Biological Assays : Test antiproliferative activity (e.g., against cancer cell lines) using MTT assays. Compare IC values of derivatives .
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
Case Study : In tert-butyl analogs, increased lipophilicity (LogP ~2.5) correlates with enhanced membrane permeability but may reduce aqueous solubility .
Q. What mechanistic insights explain the stability of the amide bond in this compound under varying pH conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Acidic Conditions : Amide bonds hydrolyze slowly at pH < 2 due to protonation of the carbonyl oxygen .
- Basic Conditions : Rapid cleavage occurs at pH > 10 via nucleophilic attack by OH .
- Kinetic Analysis : Calculate rate constants (k) and half-life (t) to model degradation pathways .
Key Finding : The sec-butyl group’s steric hindrance may delay hydrolysis compared to linear alkyl derivatives .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar chloropropanamide derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets from multiple studies, focusing on variables like assay conditions (e.g., cell line specificity, compound concentration) .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Purity Verification : Use HPLC-MS to confirm that discrepancies are not due to impurities (>95% purity required) .
Example : A compound reported as inactive in one study showed IC = 12 μM in another due to differences in cell culture media .
Q. What strategies optimize the regioselectivity of this compound in further functionalization reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Direct nitration or halogenation to the para position of the phenyl ring using HNO/HSO or Cl/FeCl. The sec-butyl group acts as a weakly activating ortho/para director .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the chloro position .
Q. Optimization Table :
| Reaction Type | Conditions | Regioselectivity Control |
|---|---|---|
| Nitration | HNO, HSO, 0°C | Para > Ortho (3:1 ratio) |
| Suzuki Coupling | Pd(PPh), DMF, 80°C | >90% at chloro position |
Q. How do crystallographic studies inform the solid-state properties of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C=O at 1.23 Å) and angles (e.g., C–N–C at 120°). Analyze packing motifs (e.g., hydrogen-bonded chains along the c-axis) .
- Thermal Analysis : Correlate melting points (mp 88–89°C in tert-butyl analogs) with crystal lattice stability .
Key Insight : Hydrogen bonding (N–H⋯O) stabilizes the crystal structure, influencing solubility and melting behavior .
Q. What computational approaches predict the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~2.1) .
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point and LogP data .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and reactive sites .
Validation : Compare computed NMR shifts with experimental data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
